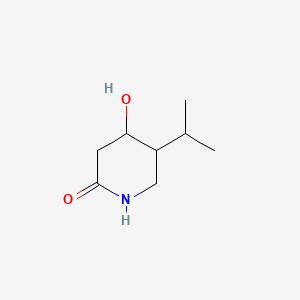
Boc-Glu(obzl)-Ala-Arg-Mca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Glu(obzl)-Ala-Arg-Mca: is a synthetic peptide used primarily in biochemical research. It is composed of four amino acids: Boc-Glu(obzl), Ala, Arg, and Mca. The compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the 7-amino-4-methylcoumarin (Mca) fluorophore allows for the detection of enzymatic activity through fluorescence.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Ala-Arg-Mca involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during synthesis. The benzyl (obzl) group protects the carboxyl group of glutamic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound.
化学反応の分析
Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and benzyl groups under acidic conditions.
Hydrolysis: Cleavage of peptide bonds by proteases.
Oxidation and Reduction: Potential modifications of amino acid side chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Hydrolysis: Enzymatic reactions using specific proteases.
Major Products:
Deprotected Peptides: Resulting from the removal of protecting groups.
Cleaved Peptides: Products of enzymatic hydrolysis.
科学的研究の応用
Chemistry: Boc-Glu(obzl)-Ala-Arg-Mca is used in the synthesis of peptide-based inhibitors and substrates for studying enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to study protease activity, particularly trypsin-like serine proteases. It helps in understanding enzyme-substrate interactions and enzyme specificity.
Medicine: In medical research, this compound is used to screen for potential protease inhibitors, which can lead to the development of therapeutic agents for diseases involving protease dysregulation.
Industry: The compound is used in the development of diagnostic assays and in quality control processes for enzyme activity measurement.
作用機序
Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.
類似化合物との比較
Boc-Glu(obzl)-Ala-Arg-AMC: Another fluorogenic substrate with a similar structure but different fluorophore (7-amino-4-methylcoumarin).
Boc-Glu(obzl)-Ala-Arg-pNA: Uses p-nitroaniline as the chromophore instead of Mca.
Uniqueness: Boc-Glu(obzl)-Ala-Arg-Mca is unique due to its specific amino acid sequence and the use of Mca as a fluorophore. This combination provides high sensitivity and specificity for detecting protease activity, making it a valuable tool in biochemical research.
特性
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNNDRYRRUSMM-CAVYSCNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)




![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
